4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with acetylenic ketones.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing a methoxy group through nucleophilic substitution reactions.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole ring with the piperidine ring, which can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)piperidine
- 3-Methyl-1-phenyl-1H-pyrazol-5-ols
Uniqueness
4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methoxy-4-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3O/c1-13-8-9(7-12-13)10(14-2)3-5-11-6-4-10/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
NDHRCMIPMXTURD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(CCNCC2)OC |
Origin of Product |
United States |
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